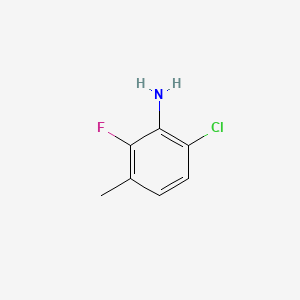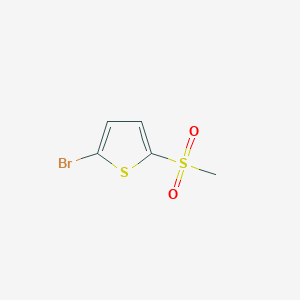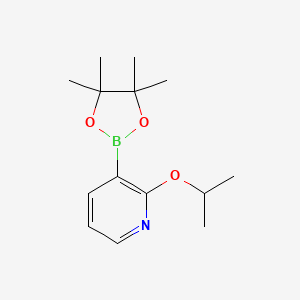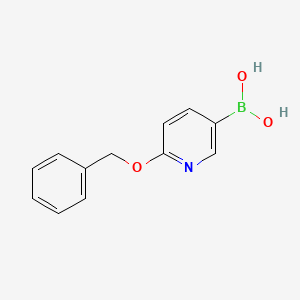
6-Chloro-2-fluoro-3-methylaniline
Übersicht
Beschreibung
6-Chloro-2-fluoro-3-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It has a molecular weight of 159.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-fluoro-3-methylaniline consists of a benzene ring with chlorine (Cl), fluorine (F), and a methylamine (NH2) group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Physical And Chemical Properties Analysis
6-Chloro-2-fluoro-3-methylaniline is a liquid at room temperature . It has a molecular weight of 159.59 . The compound should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Analysis
- Regioisomer Synthesis : The chlorination of related compounds, like 3-fluoro-2-methylaniline, has led to major regioisomers whose structures were determined by X-ray crystallography, highlighting its utility in producing specific regioisomers for further study or application in synthesis (Mayes et al., 2008).
- Nucleotide Probes : It has been used to synthesize nucleotide probes with high-affinity and specificity for hybridization, indicating its potential in biochemical and genetic analysis (Aro-Heinilä et al., 2019).
Material Science and Engineering
- Vibrational Spectroscopy Studies : The compound has been the subject of detailed vibrational spectroscopy studies, aiding in the understanding of molecular vibrations and structure (Karabacak et al., 2008). Similar studies have provided insights into the effects of chlorine and methyl groups on vibrational modes (Arjunan & Mohan, 2009).
Pharmaceutical and Biological Research
- Antioxidant Activities : Novel compounds synthesized from related chloro-methylanilines have shown promising antioxidant activities, suggesting potential applications in pharmaceuticals or as dietary supplements (Topçu et al., 2021).
- HIV Treatment Research : The synthesis of key intermediates towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase from similar compounds highlights its potential in the development of new treatments (Mayes et al., 2010).
Environmental Science
- Biofilm Monitoring : Natural fluorescence methods, leveraging compounds like 3-chloro-4-methylaniline, have been explored for monitoring biofilm processes in environmental engineering, showing the versatility of chloro-methylaniline derivatives in environmental monitoring (Wolf et al., 2003).
Safety And Hazards
6-Chloro-2-fluoro-3-methylaniline is considered hazardous. It can cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-chloro-2-fluoro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHIYPYDZBWKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-fluoro-3-methylaniline | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)


![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)






